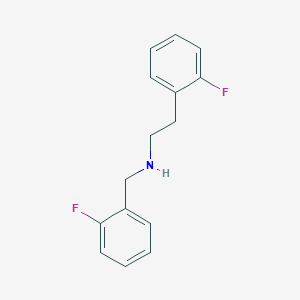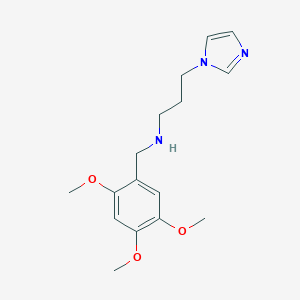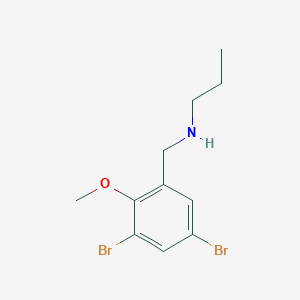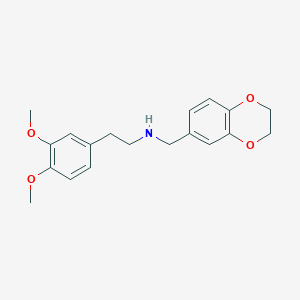![molecular formula C9H10Cl2N2OS B274475 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as DCMPS, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. DCMPS is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. This compound binds to the active site of thymidylate synthase and prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is necessary for DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of thymidylate synthase, which leads to a decrease in DNA synthesis. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to activate the immune system, leading to the destruction of cancer cells and viral-infected cells.
実験室実験の利点と制限
One advantage of using 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one in lab experiments is its specificity for thymidylate synthase. This compound only inhibits thymidylate synthase and does not affect other enzymes involved in DNA synthesis. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which limits its therapeutic potential.
将来の方向性
Future research on 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one could focus on developing more potent and selective inhibitors of thymidylate synthase. Additionally, research could investigate the use of this compound in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity. Finally, research could explore the use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
合成法
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been synthesized using various methods, including the reaction of 2,2-dichlorocyclopropylmethylthiol with 6-methyluracil in the presence of base, and the reaction of 2,2-dichlorocyclopropylmethylthiol with 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde in the presence of base. These methods have been optimized to produce high yields of this compound with good purity.
科学的研究の応用
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1.
特性
分子式 |
C9H10Cl2N2OS |
|---|---|
分子量 |
265.16 g/mol |
IUPAC名 |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H10Cl2N2OS/c1-5-2-7(14)13-8(12-5)15-4-6-3-9(6,10)11/h2,6H,3-4H2,1H3,(H,12,13,14) |
InChIキー |
KXNWNQJQXGFQKX-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
正規SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
![N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274409.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B274410.png)

![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B274412.png)
![2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B274413.png)
